1-(4-Methylphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride
Overview
Description
1-(4-Methylphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as 4-Methylpentedrone or 4-MPD and is a stimulant drug that is closely related to cathinone and amphetamine.
Scientific Research Applications
Synthesis and Antitumor Activity
Synthesis of Piperazine-Based Tertiary Amino Alcohols and Their Dihydrochlorides
- Research showed that aminomethylation of certain ethanones with substituted piperazines resulted in tertiary amino alcohols of the piperazine series, which were converted to dihydrochlorides. These compounds impacted tumor DNA methylation processes in vitro (Hakobyan et al., 2020).
Antitumor Activity of Triazine Derivatives Bearing Piperazine Amide Moiety
- A study synthesized 1,2,4-triazine derivatives with piperazine amide moiety and evaluated their anticancer activities. Some compounds, particularly those with chlorophenyl substitutions, showed promising antiproliferative agents against breast cancer cells (Yurttaş et al., 2014).
Synthesis and Pharmacological Applications
Synthesis of Novel Piperazine Derivatives for Antipsychotic Activity
- A study involved designing and synthesizing biphenyl moiety linked with aryl piperazine. These derivatives showed significant anti-dopaminergic and anti-serotonergic activity, with certain compounds exhibiting a promising antipsychotic profile and low potency for catalepsy induction (Bhosale et al., 2014).
Synthesis of Piperazine Derivatives and Their Antimicrobial Activities
- Research synthesized azole-containing piperazine derivatives, which showed moderate to significant antibacterial and antifungal activities. Specific compounds demonstrated remarkable antimicrobial efficacy against all tested strains (Gan et al., 2010).
Synthesis and Chemical Applications
- New Manufacturing Procedure of Cetirizine Involving Piperazine Derivative
- A new procedure was developed for the manufacture of cetirizine dihydrochloride using a piperazine derivative as an intermediate. This method involved O-alkylation and hydrolysis steps (Reiter et al., 2012).
properties
IUPAC Name |
1-(4-methylphenyl)-2-piperazin-1-ylethanone;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.2ClH/c1-11-2-4-12(5-3-11)13(16)10-15-8-6-14-7-9-15;;/h2-5,14H,6-10H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZWGDPUGJGOHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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